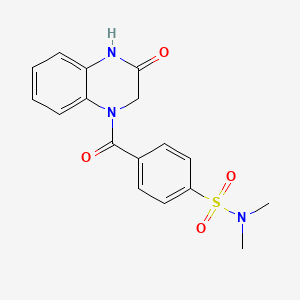

N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide

Description

N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide is a synthetically derived sulfonamide compound featuring a tetrahydroquinoxaline moiety fused with a carbonyl group and a benzene sulfonamide scaffold. Its molecular formula is C₁₈H₁₈N₃O₄S, with a molecular weight of 372.42 g/mol. The structure includes:

- A tetrahydroquinoxaline heterocycle with a 3-oxo substituent, contributing to conformational rigidity and electronic effects.

- A carbonyl bridge linking the benzene sulfonamide and tetrahydroquinoxaline units, which may influence steric and electronic interactions in biological systems.

This compound is hypothesized to exhibit pharmacological activity, given the sulfonamide group’s prevalence in enzyme inhibitors (e.g., COX-2 inhibitors) and the tetrahydroquinoxaline scaffold’s role in modulating receptor binding .

Properties

IUPAC Name |

N,N-dimethyl-4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-19(2)25(23,24)13-9-7-12(8-10-13)17(22)20-11-16(21)18-14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKANJMUXBLWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoxaline core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

-

Step 1: Synthesis of Tetrahydroquinoxaline Core

Reagents: Aniline derivatives, glyoxal, and reducing agents.

Conditions: Reflux in ethanol or methanol, followed by purification through recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Conditions: Mild to moderate temperatures, often in an organic solvent.

-

Reduction: : Reduction reactions can convert the carbonyl group to an alcohol.

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Conditions: Low temperatures, typically in an inert atmosphere.

-

Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Reagents: Nucleophiles such as amines or thiols.

Conditions: Varies depending on the nucleophile, often requires a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide are compared below with (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one, a compound characterized in the provided evidence (Table 1) .

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations

Structural Complexity: The target compound’s tetrahydroquinoxaline and sulfonamide groups introduce greater conformational rigidity and polarity compared to the phthalazinone-isobenzofuran system in .

Electronic Effects : The carbonyl group in both compounds may participate in hydrogen bonding, but the sulfonamide in the target compound provides additional acidity (pKa ~10–11) for stronger electrostatic interactions.

Synthetic Challenges: The tetrahydroquinoxaline scaffold in the target compound may require multi-step synthesis, whereas the compared compound’s isobenzofuran-phthalazinone system could be synthesized via simpler cyclization routes.

Notes

Limitations : Direct experimental data (e.g., bond lengths, bioactivity) for the target compound are absent in the provided evidence. Comparative inferences are based on structural analogs and functional group chemistry.

Research Gaps : Further studies are required to elucidate the target compound’s pharmacokinetics, toxicity, and specific biological targets.

Diverse Applications: While the compared compound in is linked to materials science, the target compound’s sulfonamide-tetrahydroquinoxaline hybrid structure positions it as a candidate for drug discovery, pending validation.

Biological Activity

N,N-dimethyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its molecular weight of approximately 282.33 g/mol. The structure features a sulfonamide group attached to a quinoxaline derivative, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. Notably, it has been studied as a potential inhibitor of PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme that plays a critical role in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicative of its potency:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-436 (Breast Cancer) | 2.57 | |

| Olaparib (Control) | MDA-MB-436 | 8.90 |

These results suggest that the compound is approximately four times more effective than Olaparib, a well-known PARP inhibitor.

Study on MDA-MB-436 Cells

In a detailed study involving MDA-MB-436 breast cancer cells treated with this compound:

- Cell Cycle Analysis : Flow cytometry revealed an increase in the G2 phase population from 25.12% (control) to 30.39% (treated), indicating cell cycle arrest.

- Apoptosis Induction : The compound also triggered apoptosis as evidenced by Annexin V-FITC/PI staining assays.

This study underscores the dual mechanism of action where the compound not only inhibits cell division but also promotes programmed cell death in cancer cells.

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial DNA gyrase, crucial for bacterial DNA replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.